BenchChemオンラインストアへようこそ!

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one

DYRK1A Kinase Inhibition IC50

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS 90016-89-0) is a heterocyclic compound belonging to the pyridazino[4,5-b]indol-4-one family, a class of molecules investigated for kinase inhibition, particularly against dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Its structure features an N-ethyl substituent on the pyridazinone ring, a key differentiator from analogs with benzyl or other alkyl groups at this position.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 90016-89-0
Cat. No. B3360885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one
CAS90016-89-0
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCCC1=NNC(=O)C2=C1C3=CC=CC=C3N2
InChIInChI=1S/C12H11N3O/c1-2-8-10-7-5-3-4-6-9(7)13-11(10)12(16)15-14-8/h3-6,13H,2H2,1H3,(H,15,16)
InChIKeyXZGLODGXHJBVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS 90016-89-0): A Pyridazinoindole Kinase Inhibitor Scaffold


1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS 90016-89-0) is a heterocyclic compound belonging to the pyridazino[4,5-b]indol-4-one family, a class of molecules investigated for kinase inhibition, particularly against dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]. Its structure features an N-ethyl substituent on the pyridazinone ring, a key differentiator from analogs with benzyl or other alkyl groups at this position. The compound has been evaluated in vitro for its inhibitory activity against DYRK1A and related kinases, providing a foundational dataset for understanding its selectivity profile [1].

Why 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one Cannot Be Replaced by a Generic Pyridazinoindole


Pyridazino[4,5-b]indol-4-ones are not interchangeable. Substitution patterns on the pyridazinone core dictively alter kinase selectivity and cellular potency. The 1-ethyl analogue (CAS 90016-89-0) exhibits DYRK1A inhibition with a distinct IC50 of 610 nM, whereas a closely related analog (compound 2) shows an IC50 of 220 nM [1]. Furthermore, 5-benzylated derivatives of the same core structure preferentially inhibit PI3Kα over DYRK1A, demonstrating a complete shift in target engagement [2]. This sensitivity to subtle structural changes means that replacing the 1-ethyl compound with a seemingly similar pyridazinoindole can lead to a loss of the intended kinase inhibition profile or the introduction of unwanted off-target effects. The quantitative data below provides the evidence for this differentiation.

Quantitative Evidence Guide for 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS 90016-89-0)


DYRK1A Inhibitory Potency: 1-Ethyl Analogue vs. Reference Inhibitor Harmine

The 1-ethyl pyridazinoindole inhibits DYRK1A with an IC50 of 610 nM, as reported in an enzyme inhibition assay [1]. For context, the well-characterized DYRK1A inhibitor harmine exhibits a significantly higher potency in comparable assays, with reported IC50 values ranging from 80 to 700 nM . While less potent than harmine's most sensitive measurements, the compound's activity falls within the sub-micromolar range relevant for chemical probe development.

DYRK1A Kinase Inhibition IC50

Kinase Selectivity: Pyridazinoindole Scaffold vs. Harmine

A key differentiator for the pyridazino[4,5-b]indol-4-one scaffold is its potential for high kinase selectivity. While specific selectivity data for the 1-ethyl analogue (CAS 90016-89-0) is not publicly disclosed, analogous compounds from the same study (compounds 10 and 19) demonstrated potent DYRK1A inhibition with no activity against CDK5, GSK3, or PI3K (IC50 > 10 µM) [2]. This contrasts with harmine, a known monoamine oxidase (MAO) inhibitor with off-target activity on MAO-A (IC50 ~ 60 nM) and other kinases .

Kinase Selectivity CDK5 GSK3 PI3K

Structural Differentiation: 1-Ethyl Analog vs. 5-Benzylated PI3Kα Inhibitors

The substitution pattern on the pyridazinoindole core directly dictates the target kinase. The 1-ethyl analogue (CAS 90016-89-0) is a DYRK1A inhibitor. In contrast, a related series of 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles preferentially inhibits PI3Kα, with the most potent compound (18) exhibiting an IC50 of 0.091 µM [1]. This highlights the critical role of the N1 and C5 substituents in determining target engagement, where a shift from N1-ethyl to C5-benzyl causes a functional switch from DYRK1A to PI3Kα inhibition.

Structure-Activity Relationship PI3Kα Chemical Biology

Optimal Research Scenarios for 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS 90016-89-0)


Chemical Probe for DYRK1A Kinase Assay Development

The confirmed DYRK1A inhibitory activity (IC50 = 610 nM) makes this compound suitable as a control or starting point for developing biochemical kinase assays [1]. Its moderate potency allows for clear dose-response curves, and its structural distinction from the β-carboline scaffold of harmine makes it a valuable orthogonal tool compound for hit validation.

Structure-Activity Relationship (SAR) Studies on Kinase Selectivity

The compound serves as a critical building block for SAR exploration of the pyridazino[4,5-b]indole scaffold. The quantitative data showing that N1-ethyl substitution favors DYRK1A inhibition, while C5-benzylation leads to PI3Kα inhibition, provides a clear rationale for using this compound as a synthetic intermediate for generating focused libraries aimed at profiling kinase selectivity [2].

Negative Control for PI3Kα-Related Studies

Given the established PI3Kα inhibitory activity of 5-benzylated analogs, this 1-ethyl compound, which lacks a C5 substituent, is predicted to have a different selectivity profile. It can be used as a structurally matched negative control in cellular studies where PI3K pathway activation is being investigated, helping to attribute phenotypic effects specifically to DYRK1A engagement versus off-target PI3K inhibition [3].

Quote Request

Request a Quote for 1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.